Anticancer agent 222

Cytotoxicity Hepatocellular Carcinoma IC50

Challenge: Finding novel purine analogs with oral activity and efficacy against heterogeneous, drug-resistant liver cancer models. Solution: Anticancer agent 222 (Compound 19), a 6,8,9-trisubstituted purine featuring a key C-8 4-trifluoromethyl phenyl group. • Cytotoxicity: IC50 2.9-9.3 µM across 6 HCC lines, including FOCUS & SNU475 (drug-resistant). • Oral activity: Computationally predicted high oral bioavailability for gavage studies. • Low toxicity profile: No predicted carcinogenicity, immunotoxicity, or mutagenicity-ideal for combination therapy.

Molecular Formula C28H26F6N6
Molecular Weight 560.5 g/mol
Cat. No. B15554136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 222
Molecular FormulaC28H26F6N6
Molecular Weight560.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H26F6N6/c29-27(30,31)19-7-5-18(6-8-19)24-37-23-25(35-17-36-26(23)40(24)22-3-1-2-4-22)39-15-13-38(14-16-39)21-11-9-20(10-12-21)28(32,33)34/h5-12,17,22H,1-4,13-16H2
InChIKeyOPFDKCQVEWACTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 222: Oral Purine Analog for Liver Cancer


Anticancer agent 222, also known as Compound 19, is a novel 6,8,9-trisubstituted purine analog [1]. It was identified as a lead compound from a series of synthesized nucleobases for its significant in vitro anticancer activity. The compound is characterized as an orally active agent that demonstrates potent cytotoxicity against a panel of human liver cancer cell lines, with IC50 values ranging from 2.9 to 9.3 µM [1]. Its core structure, featuring a 4-trifluoromethyl phenyl group at the C-8 position of the purine ring, is key to its activity [1].

Cell Model
HCC cytotoxicity screening across drug-sensitive and resistant lines
Route
Predicted oral administration compatibility for in vivo models
Chemical Probe
6,8,9-trisubstituted purine scaffold for purinergic signaling SAR

Why Anticancer Agent 222 Is Irreplaceable


Generic substitution is not feasible due to the unique structural and biological profile of Anticancer agent 222 within its class. The compound is a specific 6,8,9-trisubstituted purine with a 4-trifluoromethyl phenyl group at the C-8 position, a structural feature associated with the most potent analogs in its series [1]. Unlike standard-of-care agents like Fludarabine, it has demonstrated remarkable activity against a broad panel of hepatocellular carcinoma (HCC) cell lines, including both drug-sensitive and drug-resistant phenotypes [1]. Furthermore, its computationally predicted favorable oral bioavailability and favorable toxicity profile differentiate it from many purine analogs that require intravenous administration or have known toxicity concerns [1]. These specific properties are not guaranteed by other purine-based compounds.

Structure
6,8,9-trisubstituted purine with 4-CF3-phenyl at C-8
Other purine analogs (e.g., Fludarabine, cladribine) lack this substitution pattern; scaffold specificity may not transfer
Cytotoxicity
Reported broad HCC panel activity
Cytotoxicity profile against drug-resistant variants may differ from standard purine nucleoside analogs; class-level inference cannot guarantee similar response
ADME / Safety
Predicted oral and toxicity endpoints (in silico)
Experimental validation absent; substitution based solely on in silico predictions may shift in vivo model outcomes and safety-related endpoint context

Quantitative Evidence for Anticancer Agent 222


Broad-Spectrum Cytotoxicity in HCC Cell Lines

Anticancer agent 222 (Compound 19) demonstrates significant and consistent cytotoxic activity across a panel of six human liver cancer cell lines, including both drug-sensitive and drug-resistant variants. This broad activity profile is compared to the positive control, Fludarabine, a known purine nucleoside analog. The IC50 values for Anticancer agent 222 range from 2.9 to 9.3 µM against Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B cells [1]. The study's authors note this activity as 'remarkable' compared to Fludarabine [1].

Cytotoxicity vs Fludarabine
Head-to-head
IC50 2.9 – 9.3 µM (6 HCC lines) vs. Fludarabine
Reported broad HCC cytotoxicity; supports cell-model endpoint review
SRB assay; Huh7, FOCUS, SNU475, SNU182, HepG2, Hep3B incl. drug-resistant variants
Cytotoxicity Hepatocellular Carcinoma IC50

Predicted Oral Bioavailability

Computational analysis using SwissADME predicts that Anticancer agent 222 possesses favorable physicochemical characteristics for oral bioavailability [1]. This is a key advantage for in vivo studies, allowing for easier and less stressful oral gavage administration in animal models compared to intravenous or intraperitoneal routes often required for poorly bioavailable compounds. The study highlights this as a favorable property for the compound's development [1].

Predicted Oral Bioavailability
Class-level inference
SwissADME: favorable oral physicochemical properties
May support oral in vivo model design; experimental PK data required
In silico prediction; confirmatory ADME studies advised
ADME Oral Bioavailability Drug-Likeness

Predicted Toxicity Profile

In silico toxicity prediction using the Pro-Tox II tool suggests that Anticancer agent 222 has a clean safety profile, with no predicted endpoints for carcinogenicity, immunotoxicity, mutagenicity, or cytotoxicity [1]. This is a significant differentiator from many established chemotherapeutic agents and even other purine analogs, which are often associated with significant off-target toxicities.

Predicted Toxicity Endpoints
Class-level inference
Pro-Tox II: no carcinogenicity, immunotoxicity, mutagenicity, cytotoxicity
Predicted endpoints require experimental validation; safety-related endpoint context
In silico; off-target profiling and confirmatory studies needed
Toxicology Safety Pharmacology Pro-Tox II

Applications of Anticancer Agent 222


In Vitro Studies for Heterogeneous HCC

Given its broad and potent cytotoxic activity against a panel of six diverse HCC cell lines (IC50 2.9-9.3 µM), including drug-resistant phenotypes like FOCUS and SNU475, Anticancer agent 222 is ideally suited for in vitro studies exploring therapeutic strategies for heterogeneous liver cancer [1]. This model is directly informed by the compound's demonstrated efficacy across a relevant spectrum of HCC cells, as established in the primary research [1].

In Vivo Oral Administration Models

The computationally-predicted oral bioavailability of Anticancer agent 222 [1] makes it a strong candidate for in vivo studies utilizing oral gavage. This route of administration is less invasive and more clinically relevant for chronic dosing regimens. This application scenario is a direct consequence of the favorable ADME predictions discussed in Section 3 [1].

Combination Therapy with Low Toxicity

The favorable predicted toxicity profile of Anticancer agent 222 (no carcinogenicity, immunotoxicity, mutagenicity, or cytotoxicity predicted) [1] makes it a valuable tool for combination therapy research. Its low predicted off-target effects reduce the risk of overlapping toxicities with other agents, allowing for clearer interpretation of synergistic effects and the exploration of safer therapeutic regimens.

Chemical Probe for Purinergic Signaling & SAR

As a novel 6,8,9-trisubstituted purine analog, Anticancer agent 222 serves as a valuable chemical probe for investigating purinergic signaling pathways and for SAR studies within this chemical space [1]. Its unique substitution pattern at the C-8 position (4-trifluoromethyl phenyl) is directly linked to its high potency, making it a key reference compound for medicinal chemistry optimization efforts [1].

Application
Selection Property
Validation Focus
HCC cell line panel screening
Broad-spectrum cytotoxicity profile
Dose-response across drug-sensitive/resistant models
In vivo oral administration studies
Predicted oral route properties
Oral PK and exposure model validation
Multi-agent combination studies
Predicted toxicity endpoints
Synergy scoring and off-target profiling
Purinergic signaling SAR probe
6,8,9-trisubstituted purine scaffold
Target engagement and structure-activity relationships

Technical Documentation Hub

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